molecular formula C21H26F3N3O2 B13931052 1-Methyl-8-[2-(4-trifluoromethyl-phenyl)-ethyl]-5,6-dihydro-8h-imidazo[1,5-a]pyrazine-7-carboxylic acid tert-butyl ester

1-Methyl-8-[2-(4-trifluoromethyl-phenyl)-ethyl]-5,6-dihydro-8h-imidazo[1,5-a]pyrazine-7-carboxylic acid tert-butyl ester

Cat. No.: B13931052
M. Wt: 409.4 g/mol
InChI Key: KQXUNHHCEFBSBV-UHFFFAOYSA-N
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Description

1-Methyl-8-[2-(4-trifluoromethyl-phenyl)-ethyl]-5,6-dihydro-8h-imidazo[1,5-a]pyrazine-7-carboxylic acid tert-butyl ester is a complex organic compound that belongs to the class of trifluoromethylbenzenes. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an imidazo[1,5-a]pyrazine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-8-[2-(4-trifluoromethyl-phenyl)-ethyl]-5,6-dihydro-8h-imidazo[1,5-a]pyrazine-7-carboxylic acid tert-butyl ester typically involves multiple steps, including the formation of the imidazo[1,5-a]pyrazine core and the introduction of the trifluoromethyl group. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-8-[2-(4-trifluoromethyl-phenyl)-ethyl]-5,6-dihydro-8h-imidazo[1,5-a]pyrazine-7-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

1-Methyl-8-[2-(4-trifluoromethyl-phenyl)-ethyl]-5,6-dihydro-8h-imidazo[1,5-a]pyrazine-7-carboxylic acid tert-butyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-8-[2-(4-trifluoromethyl-phenyl)-ethyl]-5,6-dihydro-8h-imidazo[1,5-a]pyrazine-7-carboxylic acid tert-butyl ester involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group plays a crucial role in modulating the compound’s reactivity and binding affinity to specific targets. The exact pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-8-[2-(4-trifluoromethyl-phenyl)-ethyl]-5,6-dihydro-8h-imidazo[1,5-a]pyrazine-7-carboxylic acid tert-butyl ester is unique due to its specific combination of functional groups and structural features. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C21H26F3N3O2

Molecular Weight

409.4 g/mol

IUPAC Name

tert-butyl 1-methyl-8-[2-[4-(trifluoromethyl)phenyl]ethyl]-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-7-carboxylate

InChI

InChI=1S/C21H26F3N3O2/c1-14-18-17(10-7-15-5-8-16(9-6-15)21(22,23)24)27(12-11-26(18)13-25-14)19(28)29-20(2,3)4/h5-6,8-9,13,17H,7,10-12H2,1-4H3

InChI Key

KQXUNHHCEFBSBV-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(N(CCN2C=N1)C(=O)OC(C)(C)C)CCC3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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